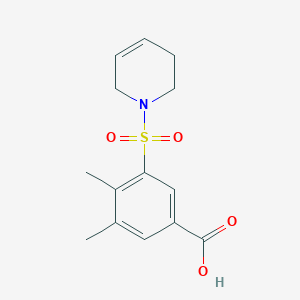![molecular formula C7H8F3N3O2S B6645353 3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid, commonly known as MTAA, is a synthetic compound that belongs to the family of thiadiazole derivatives. It is extensively researched for its potential applications in the field of medicinal chemistry due to its unique chemical properties. MTAA is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
MTAA exerts its pharmacological effects by inhibiting HDACs, which leads to the accumulation of acetylated histones. This, in turn, alters the expression of genes that are involved in cell cycle regulation, apoptosis, and differentiation. The accumulation of acetylated histones also leads to the activation of various tumor suppressor genes, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
MTAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. MTAA has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTAA in lab experiments is that it is a potent and selective HDAC inhibitor. This makes it an ideal tool for studying the role of HDACs in various biological processes. However, one of the limitations of using MTAA is that it can be toxic at high concentrations. Therefore, it is important to optimize the concentration of MTAA used in lab experiments to avoid toxicity.
Direcciones Futuras
There are several future directions for the research on MTAA. One area of research is the development of MTAA-based anti-cancer therapies. Another area of research is the investigation of the neuroprotective effects of MTAA and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of novel HDAC inhibitors based on the structure of MTAA is an area of active research.
Conclusion:
MTAA is a synthetic compound that has shown great potential for its applications in the field of medicinal chemistry. It is a potent HDAC inhibitor that has been extensively researched for its potential use as an anti-cancer agent. MTAA has a wide range of biochemical and physiological effects and has been shown to have neuroprotective properties. Although there are some limitations to its use in lab experiments, the future directions for research on MTAA are promising.
Métodos De Síntesis
MTAA can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of MTAA starts with the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with methyl acrylate in the presence of a base. The resulting product is then subjected to a series of reactions involving reduction, hydrolysis, and esterification to yield MTAA.
Aplicaciones Científicas De Investigación
MTAA has been extensively researched for its potential applications in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and MTAA is being investigated for its potential use as an anti-cancer agent.
Propiedades
IUPAC Name |
3-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2S/c1-13(3-2-4(14)15)6-12-11-5(16-6)7(8,9)10/h2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGMYJWIBHTYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)



![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)
![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)

